molecular formula C13H18N6O2 B2829537 8-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 899974-44-8

8-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B2829537
CAS RN: 899974-44-8
M. Wt: 290.327
InChI Key: YMKZYBHEBSMYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C13H18N6O2 and its molecular weight is 290.327. The purity is usually 95%.
BenchChem offers high-quality 8-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis

The compound, in its solid state, demonstrates extended conformations with specific units adopting chair and sofa conformations. This detailed structural analysis can provide insights into its physical properties and potential applications in material science (A. Kozioł et al., 2006).

Nonlinear Optical Material

8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a novel organic material suitable for nonlinear optical devices. Its purification, single crystal growth, characterization, and optical properties were extensively studied, highlighting its potential in enhancing the performance of frequency doublers for laser diodes in the blue region (K. Kagawa et al., 1994).

Dopamine Agonist Activity

The synthesis and pharmacological evaluation of certain 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes revealed potent dopamine agonist activity, indicating potential applications in neurological research and therapy (A. Brubaker & M. Colley, 1986).

Multifunctional Spiro Dilactones

Efficient synthesis of triazole-containing spiro dilactones showcases the potential of the compound in creating multifunctional materials, possibly useful in a variety of chemical synthesis and material science applications (T. Ghochikyan et al., 2016).

Mass Spectrometric Study

A mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane provided valuable insights into its fragmentation patterns, which is crucial for the structural elucidation of organic compounds and could have implications for its use in analytical chemistry (W. Solomons, 1982).

properties

IUPAC Name

8-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-2-19-12-10(16-17-19)11(14-9-15-12)18-5-3-13(4-6-18)20-7-8-21-13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKZYBHEBSMYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCC4(CC3)OCCO4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-1,4-dioxa-8-azaspiro[4.5]decane

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